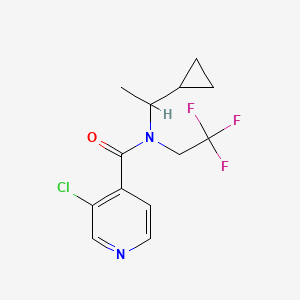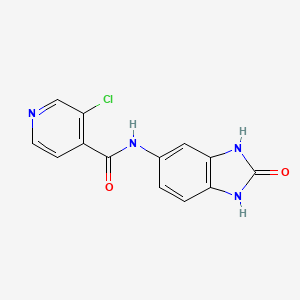
3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide, also known as ABT-702, is a chemical compound that has been extensively studied for its potential use in treating various diseases. It is a potent inhibitor of the enzyme adenosine kinase, which plays a critical role in regulating the levels of adenosine in the body. Adenosine is a key signaling molecule that is involved in many physiological processes, including the regulation of blood flow, inflammation, and immune function.
Wirkmechanismus
The primary mechanism of action of 3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide is its inhibition of adenosine kinase, which leads to an increase in the levels of adenosine in the body. Adenosine is a key signaling molecule that is involved in many physiological processes, including the regulation of blood flow, inflammation, and immune function. By increasing the levels of adenosine, this compound has been shown to have a variety of beneficial effects on these processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the reduction of tumor growth, inflammation, and neuropathic pain. It has also been shown to have potential use in treating addiction, as it reduces the reinforcing effects of drugs such as cocaine and methamphetamine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide is its potent inhibition of adenosine kinase, which makes it a useful tool for studying the role of adenosine in various physiological processes. However, one limitation of this compound is that it has been shown to have off-target effects on other enzymes, which can complicate its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide, including its use in treating various diseases and its potential use as a tool for studying the role of adenosine in physiology and disease. Some potential areas of research include:
- Further studies on the use of this compound in cancer treatment, including its potential use in combination with other therapies.
- Studies on the use of this compound in treating addiction, including its potential use in combination with other therapies.
- Studies on the role of adenosine in neurological disorders, and the potential use of this compound in treating these disorders.
- Further studies on the off-target effects of this compound, and the development of more selective inhibitors of adenosine kinase.
Synthesemethoden
The synthesis of 3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide involves several steps, starting with the reaction of 3-chloropyridine-4-carboxylic acid with cyclopropylmethylamine to form the corresponding amide. This intermediate is then reacted with 2,2,2-trifluoroethyl isocyanate to produce this compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide has been extensively studied for its potential use in treating a variety of diseases, including cancer, inflammation, and neurological disorders. It has been shown to be effective in reducing tumor growth in animal models of cancer, as well as in reducing inflammation and neuropathic pain. In addition, it has been studied for its potential use in treating addiction, as it has been shown to reduce the reinforcing effects of drugs such as cocaine and methamphetamine.
Eigenschaften
IUPAC Name |
3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O/c1-8(9-2-3-9)19(7-13(15,16)17)12(20)10-4-5-18-6-11(10)14/h4-6,8-9H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVZXRXBMATZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(CC(F)(F)F)C(=O)C2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]thiomorpholin-3-yl]acetic acid](/img/structure/B7580093.png)
![2-[4-(4-Bromo-1-ethylpyrrole-2-carbonyl)thiomorpholin-3-yl]acetic acid](/img/structure/B7580100.png)
![2-[4-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid](/img/structure/B7580105.png)
![2-[4-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B7580116.png)
![5-Chloro-1-[(1-methylindazol-3-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7580124.png)

![methyl 6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyrazine-2-carboxylate](/img/structure/B7580133.png)
![2-[2-[(3-Chloropyridine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7580139.png)
![5-[[(3-Chloropyridine-4-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7580140.png)
![3-[(3-Chloropyridine-4-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7580143.png)
![3-[(3-Chloropyridine-4-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7580150.png)
![2-[[(3-Chloropyridine-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580163.png)

![7-(2,2,3,3-Tetramethylcyclopropanecarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7580187.png)